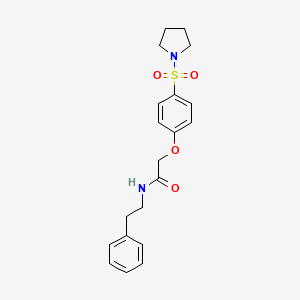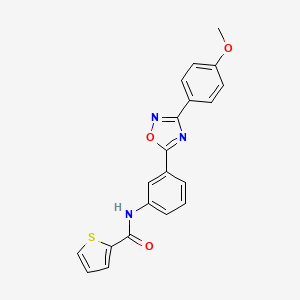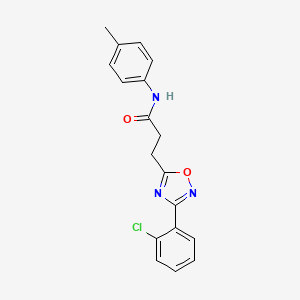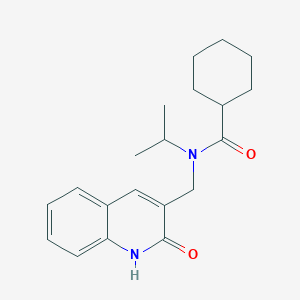
N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylcyclohexanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylcyclohexanecarboxamide, also known as CQ-10, is a chemical compound that has been studied extensively for its potential therapeutic applications. CQ-10 is a derivative of chloroquine, a well-known antimalarial drug. However, CQ-10 has been found to have a wider range of applications beyond its antimalarial properties. In
作用机制
The mechanism of action of N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylcyclohexanecarboxamide is not fully understood. However, it has been proposed that this compound inhibits viral replication by interfering with the glycosylation of viral proteins. It has also been suggested that this compound induces apoptosis in cancer cells by activating the caspase pathway. Furthermore, this compound has been shown to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of lysosomal enzymes, which are involved in the degradation of cellular components. This compound has also been found to inhibit the activity of heme polymerase, which is involved in the synthesis of heme. In addition, this compound has been shown to inhibit the activity of phospholipase A2, which is involved in the production of pro-inflammatory mediators.
实验室实验的优点和局限性
N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylcyclohexanecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have low toxicity in vitro. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to work with. In addition, this compound has been shown to have limited stability in solution, which can make it difficult to store.
未来方向
There are several future directions for the study of N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylcyclohexanecarboxamide. One direction is to explore its potential therapeutic applications in other fields, such as neurodegenerative diseases. Another direction is to investigate its mechanism of action in more detail. Furthermore, there is a need to develop more stable and soluble forms of this compound for use in lab experiments and potential clinical applications.
合成方法
N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylcyclohexanecarboxamide can be synthesized using a three-step process. The first step involves the reaction of 2-hydroxy-3-aminopyridine with 3-chloropropionyl chloride to form 2-(3-chloropropionylamino)quinoline-3-ol. The second step involves the reaction of the product from step one with isopropylcyclohexanecarboxylic acid to form this compound. The final step involves the purification of the product by recrystallization.
科学研究应用
N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylcyclohexanecarboxamide has been studied for its potential therapeutic applications in various fields. It has been found to have antiviral, anticancer, and anti-inflammatory properties. This compound has been shown to inhibit the replication of several viruses, including Zika virus, dengue virus, and chikungunya virus. It has also been found to induce apoptosis in cancer cells and inhibit the growth of tumors. In addition, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
属性
IUPAC Name |
N-[(2-oxo-1H-quinolin-3-yl)methyl]-N-propan-2-ylcyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-14(2)22(20(24)15-8-4-3-5-9-15)13-17-12-16-10-6-7-11-18(16)21-19(17)23/h6-7,10-12,14-15H,3-5,8-9,13H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHPZESBNJWINIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC2=CC=CC=C2NC1=O)C(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 2-(2-methylimidazo[1,2-a]pyridine-3-carboxamido)benzoate](/img/structure/B7716841.png)
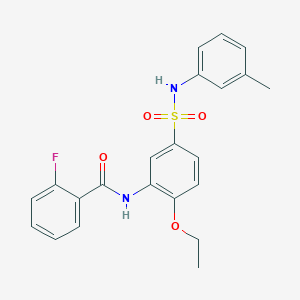

![4-methoxy-N-[(pyridin-2-yl)methyl]-3-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B7716860.png)
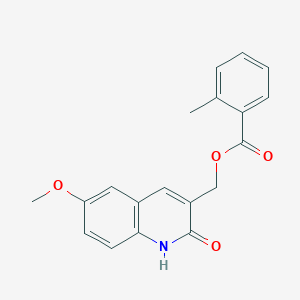
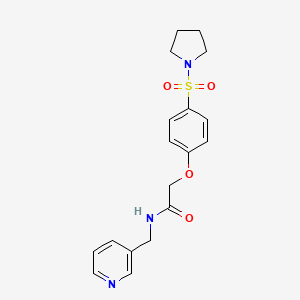
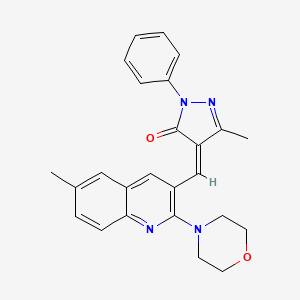

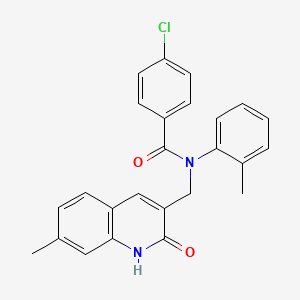
![8-bromo-5-(4-(2-fluorophenyl)piperazine-1-carbonyl)-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one](/img/structure/B7716911.png)
